molecular formula C8H15N3O4 B12591095 N-Acetyl-3-(methylamino)-L-alanylglycine CAS No. 646071-66-1

N-Acetyl-3-(methylamino)-L-alanylglycine

Cat. No.: B12591095
CAS No.: 646071-66-1
M. Wt: 217.22 g/mol
InChI Key: NMSFOEJTHJREEC-LURJTMIESA-N
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Description

N-Acetyl-3-(methylamino)-L-alanylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a methylamino group, and a peptide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(methylamino)-L-alanylglycine typically involves the acetylation of 3-(methylamino)-L-alanylglycine. This process can be achieved through various chemical reactions, including the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. These reactors allow for precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(methylamino)-L-alanylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of deacetylated or reduced amine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-Acetyl-3-(methylamino)-L-alanylglycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Acetyl-3-(methylamino)-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can modify the activity of enzymes by acetylating key amino acid residues, thereby altering their function. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-3-methylhistidine
  • N-Acetyl-3-chloromethcathinone
  • N-Acetyl-3-methylhistidine

Uniqueness

N-Acetyl-3-(methylamino)-L-alanylglycine is unique due to its specific combination of functional groups and peptide linkage, which confer distinct chemical and biological properties. Unlike other similar compounds, it offers a unique balance of reactivity and stability, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

646071-66-1

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

IUPAC Name

2-[[(2S)-2-acetamido-3-(methylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C8H15N3O4/c1-5(12)11-6(3-9-2)8(15)10-4-7(13)14/h6,9H,3-4H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

NMSFOEJTHJREEC-LURJTMIESA-N

Isomeric SMILES

CC(=O)N[C@@H](CNC)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CNC)C(=O)NCC(=O)O

Origin of Product

United States

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